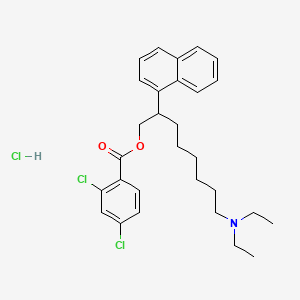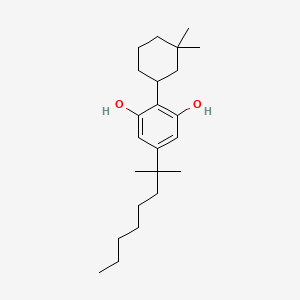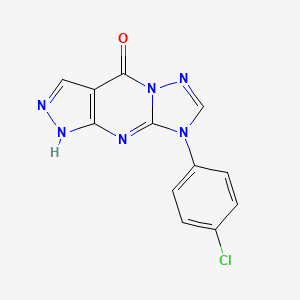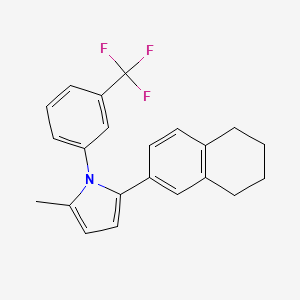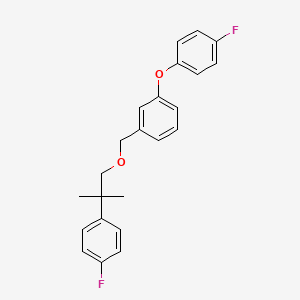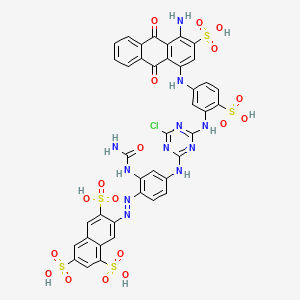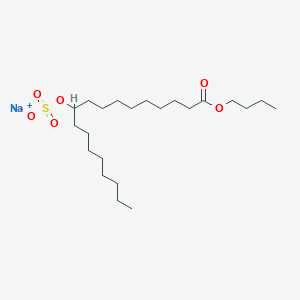
Sodium butyl 10-(sulfooxy)stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium butyl 10-(sulfooxy)stearate is a chemical compound with the molecular formula C22H43O6S.Na. It is a sodium salt of butyl ester of 10-(sulfooxy)stearic acid. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium butyl 10-(sulfooxy)stearate typically involves the esterification of stearic acid with butanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction is carried out in a reaction kettle, where stearic acid, butanol, and sulfuric acid are added sequentially. The mixture is heated to boiling while stirring, and the water formed during the reaction is continuously removed using an oil-water separator. Once the reaction is complete, the mixture is washed and distilled to remove any remaining solvents, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The key steps include esterification, purification, and refining. The use of high-vacuum pumps is often avoided to reduce production costs and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Sodium butyl 10-(sulfooxy)stearate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: The sulfooxy group can be oxidized under specific conditions to form sulfonic acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Stearic acid and butanol.
Oxidation: Sulfonic acids.
Substitution: Various esters or other substituted products.
Scientific Research Applications
Sodium butyl 10-(sulfooxy)stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of sodium butyl 10-(sulfooxy)stearate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification, where it helps to stabilize mixtures of oil and water. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the formation of micelles and other structures .
Comparison with Similar Compounds
Sodium butyl 10-(sulfooxy)stearate can be compared with other similar compounds such as:
Sodium butyl oleate sulfate: Similar in structure but with different fatty acid chains.
Sodium stearate: Lacks the sulfooxy group, making it less effective as a surfactant.
Sodium lauryl sulfate: A common surfactant with a shorter carbon chain, leading to different properties and applications
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique surfactant properties make it valuable in both scientific research and industrial processes. Understanding its preparation, chemical reactions, and mechanism of action can help in leveraging its full potential in different applications.
Properties
CAS No. |
68415-63-4 |
|---|---|
Molecular Formula |
C22H43NaO6S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
sodium;(18-butoxy-18-oxooctadecan-9-yl) sulfate |
InChI |
InChI=1S/C22H44O6S.Na/c1-3-5-7-8-11-14-17-21(28-29(24,25)26)18-15-12-9-10-13-16-19-22(23)27-20-6-4-2;/h21H,3-20H2,1-2H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
DJZWRSDVZUQAES-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OCCCC)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



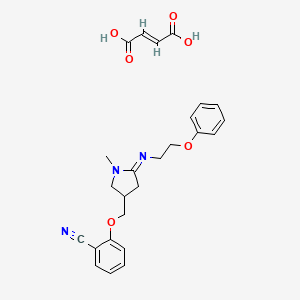
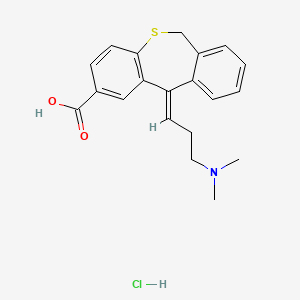
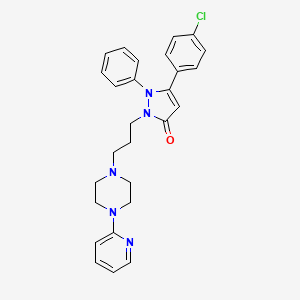
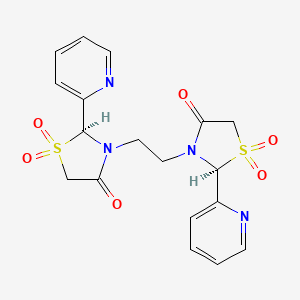
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)
